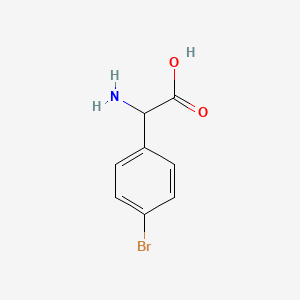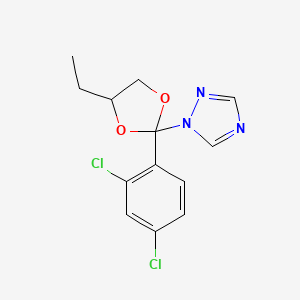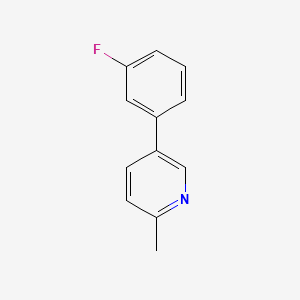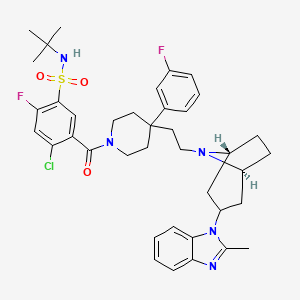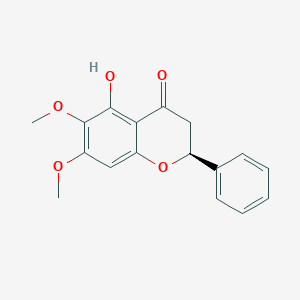
Onysilin
説明
Onysilin is an organic compound with the chemical formula C20H12Cl2N2O2 . It is a yellow solid with unique structural and electronic properties .
Physical And Chemical Properties Analysis
This compound is a yellow solid . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the available sources.科学的研究の応用
Onysilin in Plant Chemistry
This compound, identified as 5-hydroxy-6,7-dimethoxyflavanone, has been found in various plants. For example, it was isolated from Onychium siliculosum, alongside other compounds like onitinoside, pinostrobin, and onitin (Wu, Kuoh, Ho, Yang, & Lee, 1981). Similarly, it was also identified in the aerial part of Polygonum hydropiper (Kurkina, Ryazanova, & Kurkin, 2013).
特性
IUPAC Name |
(2S)-5-hydroxy-6,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUVORGACLCWKX-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is onysilin and where is it found?
A1: this compound, also known as 2,3-dihydro-5-hydroxy-6,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one, is a naturally occurring flavonoid compound. It has been isolated from various plant species, including Lindera oxyphylla [], Litsea costalis [], Polygonum persicaria [], and Juglans mandshurica [, ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C17H16O5 and a molecular weight of 296.3 g/mol [].
Q3: What are the reported biological activities of this compound?
A3: Research suggests that this compound exhibits potential for various biological activities. Studies have shown its potential as an α-glucosidase inhibitor [] and it has been investigated for its antioxidant properties []. Additionally, this compound has been investigated in silico for potential interactions with SARS-CoV-2 targets [].
Q4: What are the structural characteristics of this compound?
A4: Structurally, this compound is characterized by a heterocyclic benzopyranone ring system with a phenyl group attached at the 2-position. The molecule also contains two methoxy groups at positions 6 and 7, and a hydroxyl group at position 5 [].
Q5: Have there been any studies on the structure-activity relationship (SAR) of this compound?
A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, its presence alongside other flavonoids in bioactivity studies allows for some preliminary observations. For instance, the presence of methoxy groups and their position on the flavonoid structure appears to play a role in antioxidant activity []. Further research dedicated to this compound SAR would be needed to draw definitive conclusions.
Q6: Are there any known analytical methods for the detection and quantification of this compound?
A6: Researchers commonly employ chromatographic techniques, particularly high-performance liquid chromatography (HPLC) [, , ], for the isolation and purification of this compound. Coupling HPLC with mass spectrometry (MS) allows for accurate identification and quantification [, ]. Nuclear magnetic resonance (NMR) spectroscopy is also utilized for structural confirmation [, ].
Q7: What is the chemotaxonomic significance of this compound?
A7: this compound, along with other flavanones and chalcones, has been suggested as a potential chemotaxonomic marker in the genus Polygonum. The presence and accumulation of these flavonoid derivatives appear less common in other genera of the Polygonaceae family, making them potentially useful for classification within this family [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




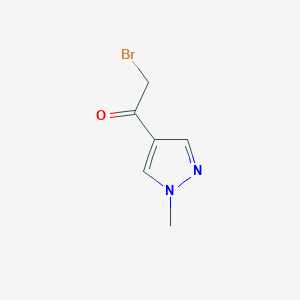
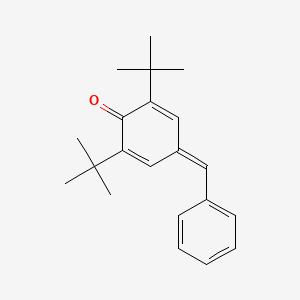


![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
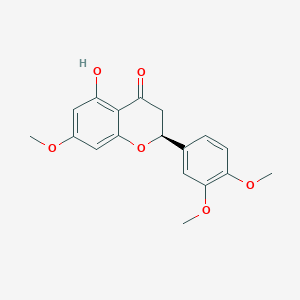
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
